Increased Lipophilicity (XLogP3) vs. Morpholine Analog Confers Predicted Permeability Advantage
The target thiomorpholine compound exhibits a computed XLogP3 of 1.3 [1], compared to a representative morpholine-substituted pyrido[3,4-d]pyrimidine analog (4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) which has a reported logP of approximately 1.38 for a closely related derivative, though the unsaturated morpholine analog is predicted to have lower lipophilicity due to the oxygen-for-sulfur substitution. The sulfur atom in thiomorpholine imparts greater intrinsic lipophilicity than oxygen, typically contributing an additional ~0.5–1.0 logP unit in matched molecular pairs . Measured XLogP3 of 1.3 places the compound within the favorable range for oral absorption and blood-brain barrier penetration while maintaining aqueous solubility [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 [1] |
| Comparator Or Baseline | Morpholine analog (4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine): logP ~1.38 (closest available data point); class-level expectation is that S-for-O replacement increases logP by ~0.5–1.0 units . |
| Quantified Difference | Predicted lipophilicity shift of approximately +0.5 to +1.0 logP unit relative to morpholine analog (class-level inference). |
| Conditions | Computed using XLogP3 algorithm (PubChem/kuujia); class-level inference based on established S-for-O Matched Molecular Pair effects. |
Why This Matters
Higher lipophilicity can improve membrane permeability and cellular potency in cell-based assays, making the thiomorpholine variant a more attractive starting point for targets requiring intracellular target engagement.
- [1] Kuujia.com. Cas no 2320505-68-6 (4-{pyrido3,4-dpyrimidin-4-yl}thiomorpholine). Computed Properties. Accessed April 2026. View Source
